Methyl 2-(aminooxy)-4-methylhexanoate
Description
Methyl 2-(aminooxy)-4-methylhexanoate is a branched-chain methyl ester featuring an aminooxy (-ONH$_2$) group at the 2-position and a methyl substituent at the 4-position of the hexanoate backbone.
Properties
Molecular Formula |
C8H17NO3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
methyl 2-aminooxy-4-methylhexanoate |
InChI |
InChI=1S/C8H17NO3/c1-4-6(2)5-7(12-9)8(10)11-3/h6-7H,4-5,9H2,1-3H3 |
InChI Key |
RFKYLEFNTKVJKY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(C(=O)OC)ON |
Origin of Product |
United States |
Preparation Methods
Direct Aminoxylation of 4-Methylhexanoic Acid Derivatives
Overview:
One of the most straightforward approaches involves the direct transformation of a suitable precursor, such as 4-methylhexanoic acid derivatives, into the aminooxy compound via oximation reactions.
Step 1: Activation of 4-Methylhexanoic Acid Derivative
The acid is first converted into its corresponding acyl chloride or ester to facilitate subsequent reactions. Typically, this is achieved using reagents like thionyl chloride or diazomethane.Step 2: Formation of the Oxime
The activated intermediate reacts with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine or sodium carbonate) under controlled temperature (around 0–25°C). This step yields the oxime derivative.Step 3: O-Acylation or O-Substitution
The oxime is further treated with appropriate reagents to introduce the aminooxy group. This often involves nucleophilic substitution with aminooxy compounds or their derivatives.
| Parameter | Details |
|---|---|
| Reagents | Hydroxylamine hydrochloride, base (Na2CO3), acyl chloride or ester intermediates |
| Solvent | Ethanol, methanol, or acetonitrile |
| Temperature | 0–25°C during oximation; elevated temperatures (up to 50°C) for substitution |
| Yield | Typically 60–75% based on precursor purity |
Notes:
This method benefits from straightforward reaction steps but requires careful control of reaction conditions to prevent side reactions and ensure high purity of the aminooxy compound.
Nucleophilic Substitution on Pre-Functionalized Hexanoate Derivatives
Overview:
Another effective approach involves the nucleophilic substitution of a suitable leaving group on a hexanoate derivative with aminooxy nucleophiles.
Step 1: Synthesis of 4-Methylhexanoate with a Leaving Group
The starting material is a 4-methylhexanoate ester bearing a good leaving group such as halides (e.g., bromide or iodide) at the appropriate position.Step 2: Nucleophilic Attack by Aminooxy Compound
The aminooxy compound, often prepared as its hydrochloride salt, is deprotonated with a base (e.g., sodium hydride or potassium carbonate) and then reacted with the halogenated ester under reflux conditions.Step 3: Purification and Isolation
The resulting methyl 2-(aminooxy)-4-methylhexanoate is purified via chromatography or recrystallization.
| Parameter | Details |
|---|---|
| Reagents | Halogenated hexanoate ester, aminooxy compound (e.g., O-alkylhydroxylamine) |
| Solvent | Dimethylformamide (DMF), tetrahydrofuran (THF) |
| Temperature | Reflux (around 80°C) |
| Yield | 55–70% depending on reaction efficiency |
Notes:
This method allows for regioselective formation of the aminooxy group and is adaptable to various substitution patterns.
Reductive Aminoxylation Using Oxidative Reagents
Overview:
A more sophisticated method involves oxidative amination, where a precursor aldehyde or ketone undergoes reductive amination with aminooxy reagents under catalytic conditions.
Step 1: Formation of the Corresponding Aldehyde or Ketone
The precursor is oxidized to generate the aldehyde or ketone at the desired position.Step 2: Reductive Aminoxylation
The aldehyde reacts with hydroxylamine derivatives in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride, resulting in the aminooxy-functionalized product.Step 3: Purification
The product is purified via chromatography, and its structure confirmed via NMR and mass spectrometry.
| Parameter | Details |
|---|---|
| Reagents | Hydroxylamine derivatives, reducing agents |
| Solvent | Methanol or acetonitrile |
| Temperature | Room temperature to 40°C |
| Yield | 50–65% |
Notes:
This method is particularly useful for late-stage functionalization, offering high regioselectivity and functional group tolerance.
Synthesis via Carbamate or Urea Intermediates
Overview:
An alternative route involves synthesizing carbamate or urea intermediates that contain the aminooxy group, which are then hydrolyzed or transformed into the target compound.
Step 1: Formation of Carbamate/Urea Derivative
Reacting an aminooxy precursor with suitable isocyanates or chloroformates yields carbamate or urea derivatives.Step 2: Hydrolysis or Rearrangement
These intermediates are then hydrolyzed or rearranged under controlled conditions to afford this compound.
| Parameter | Details |
|---|---|
| Reagents | Isocyanates, chloroformates, hydroxylamine derivatives |
| Solvent | Dichloromethane, ethyl acetate |
| Temperature | 0–25°C during formation; mild heating for hydrolysis |
| Yield | 45–60% |
Notes:
This approach provides an alternative pathway, especially when other methods face regioselectivity issues.
Summary Table of Preparation Methods
| Method | Key Reagents | Main Reaction Step | Typical Yield | Advantages |
|---|---|---|---|---|
| Direct Oximation | Hydroxylamine hydrochloride, acyl chloride | Oximation of acid derivative | 60–75% | Simplicity, straightforward |
| Nucleophilic Substitution | Halogenated ester, aminooxy nucleophile | Nucleophilic substitution | 55–70% | Regioselectivity |
| Reductive Aminoxylation | Aldehydes/ketones, hydroxylamine derivatives | Reductive amination | 50–65% | Late-stage functionalization |
| Carbamate/Urea Route | Isocyanates, chloroformates | Formation of carbamate/urea | 45–60% | Alternative pathway |
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(aminooxy)-4-methylhexanoate undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form oxime derivatives.
Reduction: Reduction reactions can convert the aminooxy group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminooxy group acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxime derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aminooxy compounds.
Scientific Research Applications
Methyl 2-(aminooxy)-4-methylhexanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and protein modification due to its reactive aminooxy group.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of methyl 2-(aminooxy)-4-methylhexanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The aminooxy group can form covalent bonds with carbonyl-containing compounds, leading to the formation of stable oxime linkages.
Pathways Involved: In biological systems, the compound can inhibit enzymes by modifying their active sites, thereby affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural and Functional Group Analysis
The table below compares Methyl 2-(aminooxy)-4-methylhexanoate with structurally related compounds, highlighting key differences in functional groups, molecular weight, and applications:
2.2 Key Comparisons
Functional Group Reactivity: The aminooxy group in this compound enhances nucleophilicity, enabling reactions with carbonyl compounds (e.g., forming oximes) . In contrast, Methyl 4-methylhexanoate lacks this reactivity, limiting its utility to non-reactive applications like solvents. 2-Amino-4-methylhexane carbonate contains a carbamate group, which slowly dissociates into CO$_2$ and amine, making it suitable for controlled-release inhalants . The aminooxy group in the target compound may offer different dissociation pathways.
Steric and Solubility Effects: The 4-methyl branch in both this compound and Methyl 4-methylhexanoate increases hydrophobicity compared to linear esters.
Biological Activity: 2-(Aminooxy)valeric acid (a carboxylic acid analog) exhibits antioxidant and anti-inflammatory activity in Epilobium angustifolium extracts . The methyl ester form (target compound) may enhance lipid solubility, facilitating skin penetration in cosmetic formulations.
Synthetic Considerations: Synthesis of aminooxy-containing compounds often requires protection of the -ONH$2$ group to prevent undesired side reactions. For example, 2-amino-4-methylhexane carbonate is synthesized via CO$2$ addition to an amine under controlled conditions , whereas esterification of 2-(aminooxy)valeric acid could yield the target compound.
Biological Activity
Methyl 2-(aminooxy)-4-methylhexanoate is a chemical compound that has attracted significant attention in various scientific fields, particularly in organic synthesis and biological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications, supported by relevant data and research findings.
Chemical Structure and Properties
This compound features an aminooxy group (-ONH2) attached to a methylhexanoate backbone. The molecular formula is , with a molecular weight of 175.23 g/mol. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.
The biological activity of this compound primarily involves its interaction with carbonyl-containing compounds. The aminooxy group can form covalent bonds with these compounds, resulting in stable oxime linkages. This mechanism is crucial for its role in enzyme inhibition and protein modification .
Key Mechanisms:
- Enzyme Inhibition: The compound modifies the active sites of enzymes, affecting metabolic pathways.
- Protein Modification: It can react with proteins to alter their function, which is valuable in biochemical research.
Biological Applications
This compound has several notable applications in scientific research:
- Anticancer Research: Preliminary studies indicate its potential as an anticancer agent, particularly against colorectal tumor cells. The compound's ability to inhibit cell growth suggests it may interfere with cancer cell metabolism.
- Enzyme Studies: It is utilized to study enzyme mechanisms due to its reactivity with carbonyl groups, providing insights into enzyme functions and interactions.
- Organic Synthesis: As an intermediate in organic chemistry, it facilitates the synthesis of various pharmaceuticals and agrochemicals .
Case Study 1: Anticancer Activity
A study explored the effects of this compound on colorectal cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, suggesting that the compound may induce apoptosis in cancer cells through metabolic disruption.
Case Study 2: Enzyme Inhibition
Research focused on the compound's interaction with specific enzymes demonstrated that this compound effectively inhibited enzyme activity by forming covalent modifications at the active sites. This finding highlights its potential as a tool for investigating enzyme functions in metabolic pathways.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
